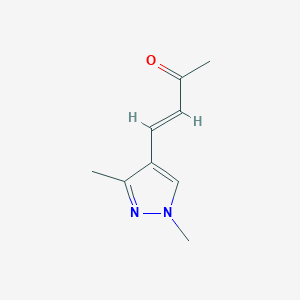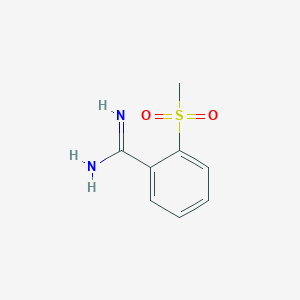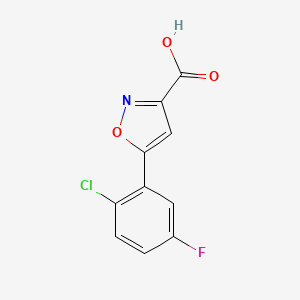
1-Chloro-3-(1-isocyanatocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom and an isocyanate group attached to a cyclopropyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-3-(1-isocyanatocyclopropyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives followed by the introduction of the isocyanate group through cyclopropyl intermediates. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale chlorination and isocyanation processes, utilizing advanced chemical reactors and purification systems to meet the demand for this compound in various applications.
Analyse Des Réactions Chimiques
1-Chloro-3-(1-isocyanatocyclopropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the functional groups.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(1-isocyanatocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(1-isocyanatocyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds such as:
1-Chloro-3-isocyanatobenzene: Lacks the cyclopropyl ring, leading to different reactivity and applications.
3-Chlorophenyl isocyanate: Another isocyanate derivative with distinct properties and uses.
3-Chloroisocyanatobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
1-chloro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
Clé InChI |
BMVRFIGAGAPJDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CC=C2)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)





![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)




